molecular formula C20H25N3O3S2 B2475996 2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1428365-25-6

2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2475996
CAS RN: 1428365-25-6
M. Wt: 419.56
InChI Key: XQEUVXBYQWSPDF-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is a chemical compound that has been widely used in scientific research. It is also known as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, and its inhibition has been shown to be effective in the treatment of various B cell-related diseases.

Scientific Research Applications

Migraine Treatment

2-(ETHYLSULFANYL)-N-{[1-(PYRIDINE-3-SULFONYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE: serves as an intermediate in the synthesis of rimegepant , a medication used to prevent and treat migraine headaches . Rimegepant is a calcitonin gene-related peptide (CGRP) receptor antagonist, which blocks the effects of CGRP—a neuropeptide implicated in migraine pathophysiology. By targeting CGRP receptors, rimegepant helps alleviate migraine symptoms.

Metabolic Disorders

Given its diverse functional groups, 2-(ETHYLSULFANYL)-N-{[1-(PYRIDINE-3-SULFONYL)PIPERIDIN-4-YL]METHYL}BENZAMIDE could be investigated for potential effects on metabolic pathways. Researchers might explore its impact on enzymes involved in metabolism, such as cytochrome P450 enzymes.

properties

IUPAC Name

2-ethylsulfanyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c1-2-27-19-8-4-3-7-18(19)20(24)22-14-16-9-12-23(13-10-16)28(25,26)17-6-5-11-21-15-17/h3-8,11,15-16H,2,9-10,12-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEUVXBYQWSPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide

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